2-(bromomethyl)-4-ethyl-1-fluorobenzene
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Overview
Description
2-(bromomethyl)-4-ethyl-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-ethyl-1-fluorobenzene typically involves the bromination of 4-ethyl-1-fluorobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-4-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 2-(bromomethyl)-4-ethyl-1-fluorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: 2-(hydroxymethyl)-4-ethyl-1-fluorobenzene, 2-(cyanomethyl)-4-ethyl-1-fluorobenzene, 2-(aminomethyl)-4-ethyl-1-fluorobenzene.
Oxidation: 2-(bromomethyl)-4-ethyl-1-fluorobenzaldehyde.
Reduction: 2-methyl-4-ethyl-1-fluorobenzene.
Scientific Research Applications
2-(bromomethyl)-4-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4-ethyl-1-fluorobenzene involves its interaction with nucleophiles due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the bromomethyl group is replaced by other functional groups. The fluorine atom on the benzene ring can also influence the reactivity and stability of the compound by affecting the electron density of the aromatic system.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-4-ethyl-1-fluorobenzene
- 2-(iodomethyl)-4-ethyl-1-fluorobenzene
- 2-(bromomethyl)-4-methyl-1-fluorobenzene
Uniqueness
2-(bromomethyl)-4-ethyl-1-fluorobenzene is unique due to the specific combination of bromomethyl, ethyl, and fluorine substituents on the benzene ring. This combination imparts distinct reactivity patterns and physical properties compared to its analogs. For instance, the presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the ethyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Properties
CAS No. |
1379335-37-1 |
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Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
2-(bromomethyl)-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
XDFKMBUVGGZWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)CBr |
Purity |
95 |
Origin of Product |
United States |
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